molecular formula C11H8N4O3 B2361355 (6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid CAS No. 148191-55-3

(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid

Cat. No.: B2361355
CAS No.: 148191-55-3
M. Wt: 244.21
InChI Key: IVTAWJNNDROLIK-UHFFFAOYSA-N
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Description

“(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid” is a chemical compound . It is a derivative of pyrazolopyrimidines, which are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .


Synthesis Analysis

Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . The synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones has been reported .


Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines, which “this compound” is derived from, is a fused nitrogen-containing heterocycle . It is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .


Chemical Reactions Analysis

The chemical reactions of pyrazolopyrimidines involve their use as a scaffold for the development of kinase inhibitors . The similarities in kinase ATP sites can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidines, from which “this compound” is derived, include a molecular formula of C6H5N3 and a molar mass of 119.127 g·mol −1 .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Pyrazolopyrimidines : A study by Bruni et al. (1994) focuses on the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones. They prepared these compounds via reaction of ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates. This research is significant in understanding the synthesis pathways of related compounds (Bruni et al., 1994).

  • Preparation of Pyrazolopyrimidines : Another study by Gharbi et al. (2005) synthesized new tetracyclic 6H-[1]benzopyrano[3,4-e]pyrazolo[1,5-a]pyrimidin-6-ones. This demonstrates the versatility in the synthesis of pyrazolopyrimidine derivatives and their potential applications in various fields (Gharbi et al., 2005).

Biological Activity

  • Anticancer Activity : Abdellatif et al. (2014) conducted a study on the synthesis and anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives. They found that these compounds exhibited significant antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

  • Antimicrobial Evaluation : A study by Bruni et al. (1996) on pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones revealed that these compounds showed no significant antimicrobial activity. This highlights the selective biological activity of such compounds (Bruni et al., 1996).

Future Directions

Pyrazolo[3,4-d]pyrimidines have been the focus of pharmaceutical and academic efforts, with several pyrazolo[3,4-d]pyrimidines progressing to clinical trials . This suggests that “(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid” and similar compounds may have potential for future development in the field of medicinal chemistry.

Properties

IUPAC Name

2-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3/c16-10(17)6-14-4-2-8-7(11(14)18)5-12-9-1-3-13-15(8)9/h1-5H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTAWJNNDROLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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